

Fallypride: A Technical Guide to its Discovery and Development as a Radiotracer

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Compound of Interest

Compound Name: *Fallypride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of **fallypride**, a high-affinity antagonist for dopamine D2/D3 receptors. **Fallypride**, particularly in its fluorine-18 labeled form ($[^{18}\text{F}]$ **fallypride**), has emerged as a critical tool in neuroscience research and drug development, enabling the in vivo quantification of D2/D3 receptor density and occupancy using Positron Emission Tomography (PET). This document details the key characteristics of **fallypride**, including its binding affinity and selectivity, and provides in-depth experimental protocols for its radiosynthesis, in vitro evaluation, and in vivo imaging in both preclinical and clinical settings. Furthermore, this guide illustrates the relevant dopamine receptor signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its application.

Introduction

Fallypride is a substituted benzamide with high affinity for both dopamine D2 and D3 receptors.[1] Its development as a PET radiotracer, specifically (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3- $[^{18}\text{F}]$ fluoropropyl)-2,3-dimethoxybenzamide ($[^{18}\text{F}]$ **fallypride**), has provided researchers with a powerful tool to investigate the role of the dopaminergic system in various neuropsychiatric and neurological disorders.[2] The ability of $[^{18}\text{F}]$ **fallypride** to quantify receptor densities in both striatal and extrastriatal brain regions makes it particularly valuable for studying conditions where subtle changes in dopamine signaling are implicated.[3]

Quantitative Data

The utility of **fallypride** as a radiotracer is underpinned by its favorable quantitative characteristics, from its binding affinity to its radiosynthesis parameters.

Table 1: Receptor Binding Affinity of Fallypride

Receptor Subtype	Ligand	K _i (nM)	K _e (nM)	IC ₅₀ (nM)	Species/System	Reference
Dopamine D2	[³ H]Spiperone	0.05	-	-	Rat Striata	[4]
Dopamine D3	[³ H]Spiperone	0.30	-	-	SF9 Cell Lines (Rat Recombinant)	[4]
Dopamine D4	[³ H]Spiperone	240	-	-	CHO Cell Lines (Human Recombinant)	[4]
Dopamine D2 (Long)	[¹²⁵ I]IABN	2.1	-	-	HEK Cells	[5][6]
Dopamine D3	[¹²⁵ I]IABN	1.6	-	-	HEK Cells	[5][6]
Dopamine D2	[¹⁸ F]Fallypride	-	0.22 ± 0.05	-	Baboon Striatum (in vivo)	[7]
Dopamine D2	[¹⁸ F]Fallypride	-	0.17 ± 0.05	-	Baboon Thalamus (in vivo)	[7]
Dopamine D2	[¹⁸ F]Fallypride	-	0.21 ± 0.07	-	Baboon Hippocampus (in vivo)	[7]
Dopamine D2	Fallypride	0.04 ± 0.03	-	-	In vitro (22°C)	[7]
Dopamine D2	Fallypride	2.03 ± 1.07	-	-	In vitro (37°C)	[7]

Table 2: Radiosynthesis and Quality Control of $[^{18}\text{F}]$ Fallypride

Parameter	Value	Conditions	Reference
Radiochemical Yield (Decay Corrected)	Up to 50%	Nucleophilic substitution with $\text{K}[^{18}\text{F}]\text{F/Kryptofix 2.2.2}$	[8]
Radiochemical Yield (Not Decay Corrected)	40-45%	Automated synthesis on TRASIS All-in-One	[9]
Radiochemical Yield (Decay Corrected)	Up to 88%	Micro-reactor synthesis	[10]
Radiochemical Yield (Overall)	$65 \pm 6\%$	Batch microfluidic reactor	[11]
Molar Activity	111-222 GBq/ μmol	At End of Bombardment (EOB)	[8]
Molar Activity	370 ± 185 GBq/ μmol	For $[^{11}\text{C}]$ Fallypride at EOB	[8]
Molar Activity	>74 MBq/nmol	For imaging studies	[5]
Molar Activity (Average)	730 GBq/ μmol	Batch microfluidic reactor	[11]
Radiochemical Purity	>99%	HPLC analysis	[9]
Synthesis Time	~40 min	Automated synthesis on TRASIS All-in-One	[9]
Synthesis Time	~50 min	Droplet microreactor	[12]
Synthesis Time	~60 min	Batch microfluidic reactor	[11]

Experimental Protocols

Radiosynthesis of $[^{18}\text{F}]$ Fallypride

This protocol describes a common method for the synthesis of [^{18}F]**fallypride** via nucleophilic substitution.

Materials:

- Tosyl-**fallypride** precursor
- [^{18}F]Fluoride
- Kryptofix 2.2.2 (K_{222})
- Potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Water for injection
- Ethanol
- Sterile water
- Sep-Pak QMA light anion exchange cartridge
- Sep-Pak tC18 plus cartridge
- Automated synthesis module (e.g., TRASIS All-in-One) or micro-reactor
- HPLC system with a semi-preparative C18 column
- Mobile phase (e.g., Acetonitrile/Ammonium formate buffer)

Procedure:

- [^{18}F]Fluoride Production and Trapping: [^{18}F]Fluoride is produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron. The aqueous [^{18}F]fluoride is then passed through a preconditioned Sep-Pak QMA light anion exchange cartridge to trap the [^{18}F] F^- .
- Elution of [^{18}F]Fluoride: The trapped [^{18}F] F^- is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in

acetonitrile/water.[13]

- Azeotropic Drying: The solvent is evaporated under a stream of nitrogen or helium at an elevated temperature (e.g., 140°C) to form the dry $[^{18}\text{F}]\text{F}^-/\text{K}_{222}/\text{K}_2\text{CO}_3$ complex. This step is crucial for activating the fluoride for nucleophilic substitution.
- Radiolabeling Reaction: The tosyl-**fallypride** precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried $[^{18}\text{F}]\text{F}^-$ complex. The reaction mixture is heated at a specific temperature and for a set duration (e.g., 100-170°C for 5-10 minutes), depending on the synthesis apparatus.[14]
- Purification: The crude reaction mixture is purified by semi-preparative HPLC to separate $[^{18}\text{F}]\text{fallypride}$ from unreacted precursor and other byproducts.[14] The fraction corresponding to $[^{18}\text{F}]\text{fallypride}$ is collected.
- Formulation: The collected HPLC fraction is diluted with sterile water and passed through a Sep-Pak tC18 plus cartridge to trap the $[^{18}\text{F}]\text{fallypride}$. The cartridge is washed with sterile water, and the final product is eluted with ethanol into a sterile vial containing a sterile saline solution for injection.[13]
- Quality Control: The final product is tested for radiochemical purity (via HPLC), pH, residual solvents, and bacterial endotoxins to ensure it meets the standards for human or animal administration.[9]

In Vitro Receptor Autoradiography

This protocol outlines the procedure for visualizing and quantifying D2/D3 receptor distribution in brain tissue using $[^{18}\text{F}]\text{fallypride}$.

Materials:

- Frozen brain tissue sections (10-20 μm thick) mounted on microscope slides
- $[^{18}\text{F}]\text{Fallypride}$
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold)

- Distilled water (ice-cold)
- Specific antagonist for non-specific binding determination (e.g., unlabeled haloperidol or raclopride)
- Phosphor imaging plates or autoradiography film
- Phosphorimager or densitometer

Procedure:

- Tissue Preparation: Brain tissue sections are brought to room temperature.
- Pre-incubation: Slides are pre-incubated in buffer to remove endogenous ligands.[\[15\]](#)
- Incubation: Slides are incubated with a solution of [^{18}F]**fallypride** in incubation buffer at a specific concentration and for a defined period (e.g., 90 minutes at room temperature).[\[16\]](#)
- Non-specific Binding: For determining non-specific binding, a parallel set of slides is incubated with [^{18}F]**fallypride** in the presence of a high concentration of a specific antagonist.[\[15\]](#)
- Washing: After incubation, the slides are washed multiple times in ice-cold wash buffer to remove unbound radiotracer.[\[16\]](#) A final brief rinse in ice-cold distilled water is performed.[\[16\]](#)
- Drying: The slides are dried under a stream of cool air.
- Exposure: The dried slides are apposed to phosphor imaging plates or autoradiography film in a light-tight cassette and exposed for a suitable duration (typically several half-lives of ^{18}F).
- Image Acquisition and Analysis: The imaging plates are scanned using a phosphorimager, or the film is developed. The resulting autoradiograms are analyzed using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.[\[16\]](#)

In Vivo PET Imaging

This section provides a general framework for conducting [^{18}F]**fallypride** PET studies in both preclinical (rodent) and clinical (human) settings.

Materials:

- [^{18}F]**Fallypride** sterile solution
- Anesthesia (e.g., isoflurane)
- Animal PET scanner (e.g., microPET)
- Catheter for intravenous injection
- Heating pad to maintain body temperature

Procedure:

- **Animal Preparation:** The rat is anesthetized, and a tail vein catheter is placed for radiotracer injection. The animal is positioned in the PET scanner, and its body temperature is maintained.[\[4\]](#)
- **Radiotracer Injection:** A bolus of [^{18}F]**fallypride** (e.g., 25-30 MBq) is injected intravenously.[\[4\]](#)
- **PET Data Acquisition:** Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a prolonged period (e.g., 150 minutes).[\[4\]](#) Data can be acquired in frames of increasing duration.
- **Image Reconstruction:** The acquired data are reconstructed using an appropriate algorithm (e.g., OSEM-3D).[\[17\]](#)
- **Data Analysis:** Time-activity curves are generated for various brain regions of interest. The binding potential (BP_{ne}) is often calculated using a reference tissue model (e.g., the simplified reference tissue model, SRTM), with the cerebellum typically used as the reference region.[\[18\]](#)

Materials:

- [^{18}F]**Fallypride** sterile solution for injection

- PET or PET/CT scanner
- Intravenous line
- Head holder to minimize movement

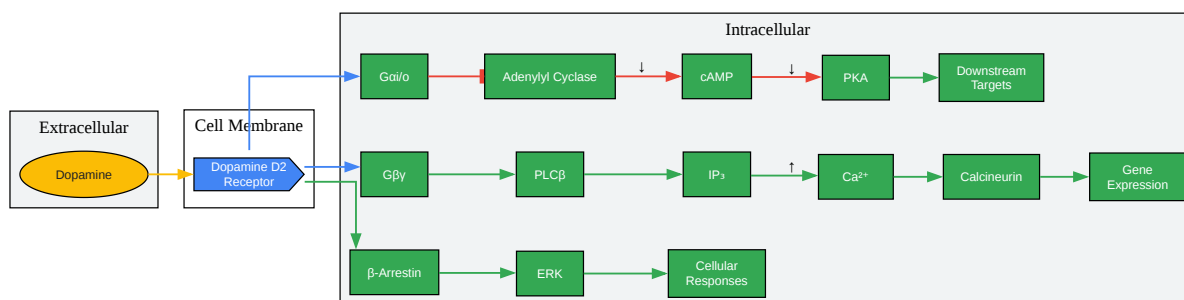
Procedure:

- Subject Preparation: The subject is positioned comfortably in the PET scanner, and an intravenous line is placed. A head holder is used to minimize motion during the scan.[\[7\]](#)
- Radiotracer Injection: A bolus of [^{18}F]**fallypride** (e.g., ~185 MBq) is injected intravenously. [\[19\]](#)
- PET Data Acquisition: Dynamic PET data acquisition starts with the injection and typically lasts for 180-240 minutes.[\[7\]](#)[\[20\]](#) The scan can be performed in multiple blocks with breaks in between.[\[20\]](#)
- Image Reconstruction: The PET data are reconstructed, correcting for attenuation, scatter, and random coincidences.
- Data Analysis: Similar to animal studies, time-activity curves are generated for regions of interest. The binding potential (BP_{ne}) is calculated using kinetic modeling, often with the SRTM, to quantify D2/D3 receptor availability.[\[18\]](#)

Mandatory Visualizations

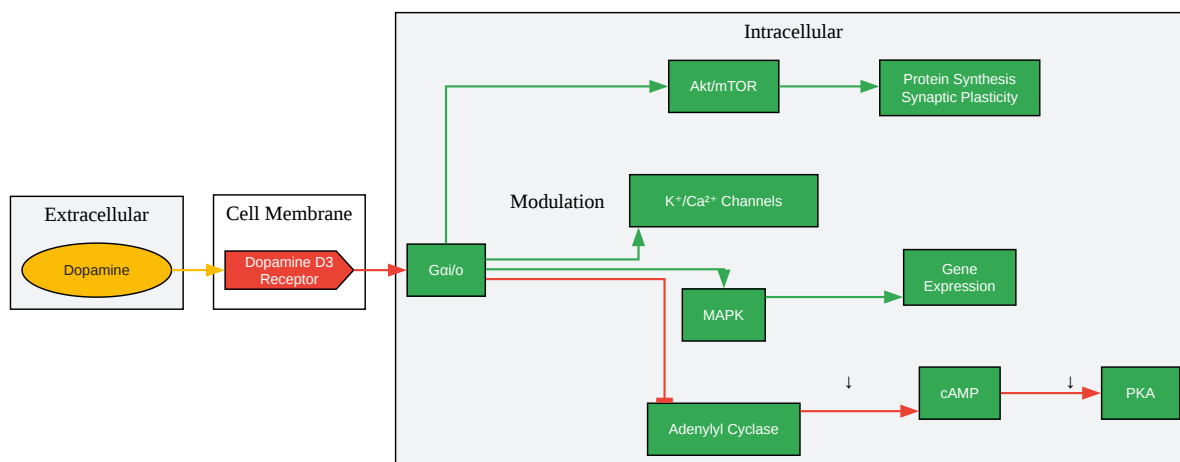
Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of dopamine D2 and D3 receptors.



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Caption: Dopamine D2 Receptor Signaling Pathways.

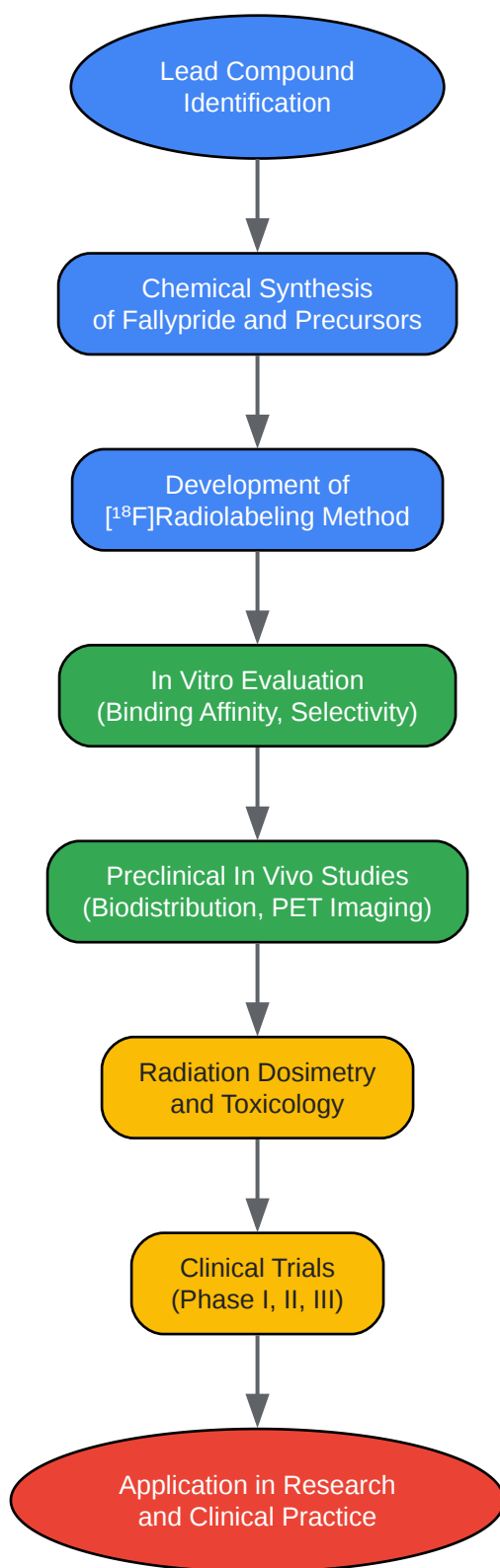


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Caption: Dopamine D3 Receptor Signaling Pathways.

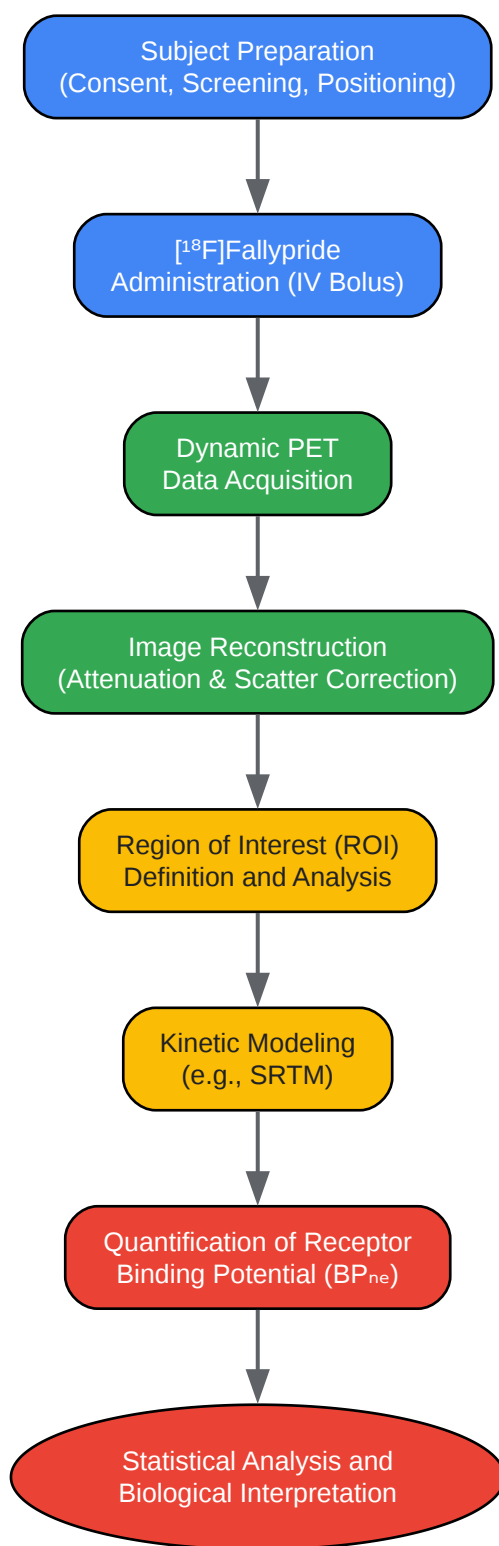
Experimental Workflows

The following diagrams illustrate the general workflow for the development of **fallypride** and its application in a typical PET imaging study.



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Caption: **Fallypride** Development Workflow.



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Caption: [18F]**Fallypride** PET Imaging Workflow.

Conclusion

Fallypride, and its radiolabeled analog [^{18}F]**fallypride**, represents a significant advancement in the field of molecular imaging. Its high affinity for D2/D3 receptors, coupled with well-established protocols for its synthesis and use, has made it an indispensable tool for investigating the dopaminergic system in health and disease. This technical guide provides a centralized resource for researchers and professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks. The continued application of **fallypride** in preclinical and clinical research will undoubtedly further our understanding of the pathophysiology of numerous brain disorders and aid in the development of novel therapeutic interventions.

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